molecular formula C27H34N2O6 B2920854 Fmoc-D-Lys(Boc,Me)-OH CAS No. 2044709-77-3

Fmoc-D-Lys(Boc,Me)-OH

Cat. No. B2920854
CAS RN: 2044709-77-3
M. Wt: 482.577
InChI Key: JHMSFOFHTAYQLS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Boc,Me)-OH is an organic compound commonly used in the synthesis of proteins. It is an amino acid derivative of Lysine, containing a protected amino group and an Fmoc group. This compound is used in a variety of laboratory experiments, such as peptide synthesis, protein engineering, and molecular biology. It is a valuable tool for researchers in the field of biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Radiolabeling Techniques Fmoc-D-Lys(Boc,Me)-OH plays a crucial role in the synthesis of peptides for radiolabeling, demonstrating its utility in medical diagnostics and research. For instance, Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of 99mTc-labeled peptides, was synthesized efficiently without the need for HPLC purification. This method shows promise in enhancing the versatility of HYNIC for 99mTc peptide labeling, which is significant for medical imaging applications (Surfraz, King, Mather, Biagini, & Blower, 2007).

Peptide Synthesis for Disease Treatment The compound has been involved in the development of prodrugs for cancer therapy, highlighting its importance in creating selective treatments. For example, Fmoc-Lys(Ac)-Puromycin, improved by modifying the α-amino protecting group of lysine, demonstrated marked improvement in anticancer efficacy, suggesting its potential in selective cancer therapy (Ueki, Wang, Swenson, McNaughton, Sampson, & Hayman, 2016).

Nanotechnology and Material Science Furthermore, this compound is instrumental in nanotechnology and material science, particularly in the formation of supramolecular gels. These gels have applications ranging from drug delivery to tissue engineering. Studies have shown that Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s can form stable thermo-reversible organogels in various solvents, with their gelation capabilities being influenced by the presence of Fmoc and Boc groups. This research opens avenues for developing novel biomaterials (Zong, Geng, Ye, Zhang, Shao, & Feng, 2016).

Antimicrobial Applications The compound's role extends to antimicrobial applications, where it has been explored for its efficacy in supramolecular hydrogels. Studies investigating the incorporation of Fmoc-Lys(FMOC)-OH into supramolecular gels have revealed its potential as a weak antimicrobial agent. This research is pivotal for developing new antimicrobial materials that are both effective and biocompatible (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Mechanism of Action

Target of Action

Fmoc-D-Lys(Me,Boc)-OH, also known as Fmoc-D-Lys(Boc,Me)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of peptide bonds, contributing to the synthesis of complex peptides.

Mode of Action

The compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions. The Boc group, on the other hand, protects the side chain of the lysine residue . The compound interacts with its targets by forming peptide bonds, leading to the creation of the desired peptide sequence.

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-D-Lys(Me,Boc)-OH is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are essential for creating the peptide’s primary structure. The downstream effects include the synthesis of complex peptides, which can then fold into their respective secondary, tertiary, and quaternary structures.

Pharmacokinetics

Instead, its effectiveness is determined by its efficiency in peptide bond formation and the stability of the protecting groups (Fmoc and Boc) during the synthesis process .

Result of Action

The result of Fmoc-D-Lys(Me,Boc)-OH’s action is the successful synthesis of peptides with the desired sequence

Action Environment

The action of Fmoc-D-Lys(Me,Boc)-OH is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis . Optimal conditions are necessary to ensure the efficacy and stability of the compound during the synthesis process.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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